Superior IDO1 Inhibitory Potency Compared to 4-Methyl Analog
7-Bromo-4-methyl-1H-indole-3-carbonitrile exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, whereas the corresponding 4-methyl-1H-indole-3-carbonitrile lacking the 7-bromo substituent shows an EC50 of 970 nM against human IDO1 in A172 cells. This represents a >70-fold potency enhancement conferred by the 7-bromo group. [1][2]
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 4-Methyl-1H-indole-3-carbonitrile: EC50 = 970 nM |
| Quantified Difference | >70-fold increase in potency |
| Conditions | Target: mouse IDO1 transfected in P815 cells, 16 hr; Comparator: human IDO1 in A172 cells, 24 hr, IFNγ stimulation |
Why This Matters
This >70-fold potency gain is critical for researchers selecting an IDO1 inhibitor with sufficient on-target activity at low concentrations, directly impacting assay sensitivity and in vivo dosing strategies.
- [1] BindingDB BDBM50514753. IC50: 13 nM for mouse IDO1. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] BindingDB BDBM50511718. EC50: 970 nM for human IDO1. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50511718 View Source
